2-Amino-6-chloropurine

Catalog No.
S624430
CAS No.
10310-21-1
M.F
C5H4ClN5
M. Wt
169.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-chloropurine

CAS Number

10310-21-1

Product Name

2-Amino-6-chloropurine

IUPAC Name

6-chloro-7H-purin-2-amine

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

InChI

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)

InChI Key

RYYIULNRIVUMTQ-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC(=N2)N)Cl

Synonyms

6-Chloroguanine, 6-Chloro-2-aminopurine; USP Famciclovir Related Compound F;

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)Cl

Isomeric SMILES

C1=NC2=C(NC(=NC2=N1)N)Cl

Enzymatic Synthesis of 2′-Deoxyguanosine

Scientific Field: This application falls under the field of Biochemistry .

Application Summary: 2-Amino-6-chloropurine is used in the enzymatic synthesis of 2′-deoxyguanosine . This process involves the use of enzymes to catalyze the synthesis of 2′-deoxyguanosine from 2-Amino-6-chloropurine .

Synthesis of 9-Alkyl Purines

Scientific Field: This application falls under the field of Organic Chemistry .

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of 9-alkyl purines . This process involves the use of 2-Amino-6-chloropurine as a starting material to produce 9-alkyl purines .

Synthesis of Penciclovir

Scientific Field: This application falls under the field of Pharmaceutical Chemistry .

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of penciclovir . Penciclovir is an antiviral medication used to treat infections caused by certain types of viruses .

Methods of Application: The synthesis of penciclovir from 2-Amino-6-chloropurine involves a Mitsunobu reaction . The exocyclic amino group of 2-Amino-6-chloropurine is protected via N-tert-butoxycarbonylation, which improves its solubility in Mitsunobu solvents . The protected 2-Amino-6-chloropurine is then coupled with various alcohols to produce penciclovir .

Results or Outcomes: The coupling of 2-Amino-6-chloropurine with alcohols proceeded regioselectively at the N9 position of the purine derivative for a good yield under Mitsunobu conditions . This method provides a practical and efficient way to synthesize penciclovir .

Synthesis of ®- and (S)-N-(2-Phosphonomethoxypropyl) Derivatives of Purine and Pyrimidine Bases

Scientific Field: This application falls under the field of Medicinal Chemistry .

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of ®- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases . These compounds are important because they have potential therapeutic applications .

Synthesis of Antiviral Agents

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of antiviral agents . These agents are used to treat infections caused by certain types of viruses .

Synthesis of Acyclic Nucleoside Analogues

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of acyclic nucleoside analogues . These compounds have been found to exhibit high antiviral activity .

Synthesis of Famciclovir

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of famciclovir . Famciclovir is an antiviral medication used to treat infections caused by certain types of viruses .

Methods of Application: The synthesis of famciclovir from 2-Amino-6-chloropurine involves a Mitsunobu reaction . The exocyclic amino group of 2-Amino-6-chloropurine is protected via N-tert-butoxycarbonylation, which improves its solubility in Mitsunobu solvents . The protected 2-Amino-6-chloropurine is then coupled with various alcohols to produce famciclovir .

Results or Outcomes: The coupling of 2-Amino-6-chloropurine with alcohols proceeded regioselectively at the N9 position of the purine derivative for a good yield under Mitsunobu conditions . This method provides a practical and efficient way to synthesize famciclovir .

Synthesis of Ganciclovir

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of ganciclovir . Ganciclovir is an antiviral medication used to treat infections caused by certain types of viruses .

Synthesis of Acyclovir

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of acyclovir . Acyclovir is an antiviral medication used to treat infections caused by certain types of viruses .

2-Amino-6-chloropurine is a synthetic purine derivative with the chemical formula C5H4ClN5 []. Purines are nitrogenous heterocyclic aromatic compounds that form the foundation of nucleotides, the building blocks of DNA and RNA. The chlorine atom replaces a hydrogen atom at the sixth position of the purine ring, giving it unique properties compared to natural purines.


Molecular Structure Analysis

2-Amino-6-chloropurine possesses a bicyclic ring structure consisting of a pyrimidine ring fused with an imidazole ring. The key features include:

  • Two nitrogens with lone pairs, one at position 1 (amino group) and the other at position 9 of the purine ring.
  • A chlorine atom at position 6, which can influence bonding and reactivity compared to the hydrogen atom found in natural purines like guanine.
  • Aromatic character due to the presence of alternating double and single bonds within the rings.

This structure allows 2-amino-6-chloropurine to participate in hydrogen bonding and interact with other molecules through its lone pairs and aromatic interactions.


Chemical Reactions Analysis

Several chemical reactions involving 2-amino-6-chloropurine are significant in research:

  • Synthesis: Various methods exist for synthesizing 2-amino-6-chloropurine. One common approach involves the reaction of 2,6-dichloropurine with ammonia.
C5H2Cl2N5 (2,6-dichloropurine) + 2 NH3 (ammonia) -> C5H4ClN5 (2-amino-6-chloropurine) + 2 HCl (hydrogen chloride)
  • Enzymatic synthesis

    Enzymes can be used to convert 2-amino-6-chloropurine into other purine derivatives, such as 2'-deoxyguanosine, a crucial component of DNA.

  • Other reactions

    2-Amino-6-chloropurine can undergo further modifications to create new derivatives with potential applications.


Physical And Chemical Properties Analysis

  • Melting point: > 300°C.
  • Solubility: Very faint turbidity in 1 M sodium hydroxide solution.
  • Stability: Stable under recommended storage conditions (cool, dry, well-ventilated) and away from oxidizing agents.

Data on boiling point, solubility in other solvents, and specific heat capacity is limited in publicly available sources.

The mechanism of action of 2-Amino-6-chloropurine depends on the context. Here are two potential areas of interest:

  • Substrate for enzymatic reactions: As mentioned earlier, 2-amino-6-chloropurine can serve as a substrate for enzymes involved in purine metabolism, leading to the synthesis of essential biomolecules.
  • Potential biological effects: Studies suggest 2-amino-6-chloropurine might interact with DNA or RNA, potentially affecting cellular processes. However, the specific mechanism requires further investigation.

XLogP3

0.4

Appearance

Powder

UNII

83V03P835E

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 6 of 39 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (16.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (16.67%): May cause cancer [Danger Carcinogenicity];
H360 (16.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (16.67%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H412 (16.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

133762-81-9
10310-21-1

Wikipedia

2-amino-6-chloropurine

Dates

Modify: 2023-09-14

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